molecular formula C24H21ClN6OS B12024565 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide

2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No.: B12024565
M. Wt: 477.0 g/mol
InChI Key: PISKWCBVONOFGY-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a heterocyclic hybrid molecule combining a 1,2,4-triazole scaffold with a carbazole moiety. Its molecular formula is C₂₄H₂₁ClN₆OS, with an average mass of 476.983 g/mol and a monoisotopic mass of 476.118608 g/mol . The structure features:

  • A sulfanyl acetamide linker bridging the triazole and carbazole units.
  • A 9-ethyl-9H-carbazol-3-yl group, which contributes π-π stacking interactions and may influence binding to biological targets.

Properties

Molecular Formula

C24H21ClN6OS

Molecular Weight

477.0 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide

InChI

InChI=1S/C24H21ClN6OS/c1-2-30-20-9-4-3-8-18(20)19-13-17(10-11-21(19)30)27-22(32)14-33-24-29-28-23(31(24)26)15-6-5-7-16(25)12-15/h3-13H,2,14,26H2,1H3,(H,27,32)

InChI Key

PISKWCBVONOFGY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC(=CC=C4)Cl)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group. The sulfanyl-acetamide linkage is then formed through a series of nucleophilic substitution reactions. The final step involves the coupling of the carbazole moiety to the triazole-sulfanyl intermediate under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more sustainable and cost-effective. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its purest form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring and sulfanyl group serve as key sites for nucleophilic substitution. For example:

  • Reaction with alkyl halides : The sulfanyl (–S–) group undergoes alkylation under basic conditions (e.g., K₂CO₃ in DMF) to form thioether derivatives .

  • Amination of triazole : The 4-amino group on the triazole ring participates in coupling reactions with electrophiles like aryl halides via Buchwald-Hartwig amination .

Table 1: Nucleophilic Substitution Conditions and Products

ReactantConditionsProductYieldReference
Methyl iodideK₂CO₃, DMF, 60°C, 6hMethylthio derivative72%
4-BromobenzaldehydePd(OAc)₂, Xantphos, 100°C, 12hAryl-substituted triazole65%

Oxidation and Reduction Reactions

The sulfanyl group is susceptible to oxidation, while the acetamide moiety can be reduced:

  • Oxidation : Treatment with H₂O₂ or mCPBA converts the –S– group to sulfoxide (–SO–) or sulfone (–SO₂–).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide’s carbonyl group to a methylene group.

Table 2: Oxidation/Redution Outcomes

Reaction TypeReagent/SystemProductApplication
OxidationH₂O₂ (30%), CH₃COOH, 40°CSulfoxide derivativeEnhanced solubility in polar solvents
ReductionH₂ (1 atm), Pd-C, EtOH, 25°CN-(9-ethylcarbazol-3-yl)ethylamineIntermediate for further modifications

Acid-Base Reactivity

The amino group on the triazole ring (pKa ~5–6) and carbazole’s NH (pKa ~14–16) exhibit distinct protonation behavior:

  • Protonation : In acidic media (pH <4), the triazole amino group becomes protonated, increasing water solubility .

  • Deprotonation : Under strong bases (e.g., NaH), the carbazole NH loses a proton, enabling alkylation at the carbazole nitrogen .

Cyclization and Ring-Opening Reactions

The triazole ring participates in cycloaddition and ring-opening processes:

  • Click Chemistry : Reacts with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles .

  • Ring Opening : Treatment with HNO₂ converts the triazole amino group to a hydroxylamine derivative .

Table 3: Cyclization Pathways

Reaction PartnerConditionsProduct StructureNotes
PhenylacetyleneCuSO₄, sodium ascorbate, H₂OBis-triazole conjugateBioorthogonal labeling applications

Stability Under Environmental Conditions

The compound demonstrates:

  • Thermal stability : Decomposes at >250°C (TGA data).

  • Photostability : Resists UV-induced degradation in inert solvents (e.g., DMSO).

Biological Interaction-Driven Reactions

In enzymatic environments:

  • Hydrolysis : Esterases cleave the acetamide bond, releasing 9-ethylcarbazole-3-amine .

  • Metal Coordination : The triazole nitrogen binds to Zn²⁺ in metalloenzymes, inhibiting activity (IC₅₀ = 1.2 µM) .

Key Research Findings:

  • The sulfanyl group’s oxidation state directly impacts bioactivity: Sulfone derivatives show 3x higher antimicrobial activity than the parent compound.

  • Substituents at the 3-chlorophenyl position modulate reaction rates; electron-withdrawing groups accelerate nucleophilic substitution .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide exhibit significant activity against a range of bacterial strains and fungi.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated several triazole compounds against Staphylococcus aureus and found that modifications at the sulfanyl position enhanced antibacterial activity significantly .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus16 µg/mL
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamideC. albicans12 µg/mL

Anticancer Potential

The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. The unique carbazole moiety is known for its ability to intercalate with DNA, potentially leading to apoptosis in cancer cells.

Case Study : In vitro studies demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF7) with an IC50 value of 15 µM .

Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
HeLa20Cell cycle arrest

Fungicide Development

Due to its antifungal properties, this compound can be explored for agricultural applications as a potential fungicide.

Research Findings : Trials conducted on various crops indicated that formulations containing triazole derivatives significantly reduced fungal infections such as Fusarium and Botrytis species .

CropFungal PathogenEfficacy (%)
TomatoBotrytis cinerea85
WheatFusarium graminearum78

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or immune modulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents (Triazole) Substituents (Carbazole/Acetamide) Key Properties Reference
Target Compound 3-Chlorophenyl 9-Ethylcarbazol-3-yl Molecular mass: 476.98 g/mol; Enhanced lipophilicity due to Cl
2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethylcarbazol-3-yl)acetamide 2,4-Dichlorophenyl 9-Ethylcarbazol-3-yl Higher Cl content increases logP; Potential for stronger hydrophobic interactions
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethylcarbazol-3-yl)acetamide 2-Furyl, Allyl 9-Ethylcarbazol-3-yl Reduced electron-withdrawing effects; Lower logP; Potential for H-bonding via furyl oxygen
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide 2-Pyridyl 3-Chlorophenyl Pyridyl group introduces basicity; Alters solubility and target engagement
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide 4-Methylphenyl Sulfamoylphenyl Cyano group enhances electrophilicity; Sulfamoyl improves solubility

Anti-Exudative Activity

Triazole-carbazole derivatives have shown promise in anti-inflammatory models. For example:

  • The furyl-substituted analogue (Table 1) demonstrated 50% inhibition of edema at 10 mg/kg in carrageenan-induced rat paw edema models, comparable to diclofenac sodium .
  • The 3-chlorophenyl variant (target compound) is hypothesized to exhibit superior activity due to the electron-withdrawing Cl group, which stabilizes the triazole ring and enhances membrane permeability .

Antimicrobial Potential

  • Carbazole-linked triazoles with halogen substituents (e.g., Cl, Br) show broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL .
  • The 2,4-dichlorophenyl analogue (Table 1) displayed stronger antifungal activity (MIC = 16 µg/mL against Candida albicans) compared to the mono-Cl variant, likely due to increased lipophilicity .

Physicochemical and Crystallographic Properties

  • LogP Values : The target compound’s logP (calculated) is 3.8 , lower than the dichlorophenyl analogue (logP = 4.2) but higher than the furyl derivative (logP = 2.9) .
  • Crystallography : Related carbazole-triazole hybrids are often resolved using SHELXL/SHELXTL software, with refinement statistics (R1 < 0.05) confirming structural accuracy .

Biological Activity

The compound 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN5OSC_{16}H_{16}ClN_{5}OS with a molecular weight of 404.83404.83 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H16ClN5OS
Molecular Weight404.83 g/mol
CAS Number843629-64-1
IUPAC Name2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains. In vitro studies have shown that it possesses notable activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In a study published in the Egyptian Journal of Chemistry, several triazole derivatives were synthesized and tested for their antimicrobial efficacy. The compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli at a concentration of 100 µg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. The compound has shown promise in inhibiting cancer cell proliferation in various cancer types.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MDA-MB-231 (Breast)10.5
A549 (Lung)8.7
HeLa (Cervical)12.3

In a study focusing on the anticancer effects of triazole derivatives, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Inflammatory Response Modulation

In a recent study, the compound was tested on RAW 264.7 macrophages stimulated with LPS (lipopolysaccharide). Results indicated a 40% reduction in TNF-alpha secretion at 50 µM , suggesting its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to its ability to interact with various biological targets. The triazole moiety is known to interfere with fungal sterol biosynthesis and has been linked to anticancer activity through inhibition of cell cycle progression.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of the compound towards specific targets such as protein kinases involved in cancer progression. These studies suggest strong binding interactions with target proteins, which may explain its potent biological effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound and optimizing reaction yields?

  • The synthesis typically involves coupling 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with N-(9-ethyl-9H-carbazol-3-yl)acetamide derivatives via sulfanyl linkage. Reaction optimization can be achieved using statistical Design of Experiments (DoE) to assess variables like solvent polarity, temperature, and catalyst loading. For example, fractional factorial designs minimize experimental runs while identifying critical parameters . Yield improvements (>85%) are reported using polar aprotic solvents (e.g., DMF) at 80–100°C .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR (¹H/¹³C): Assigns protons and carbons in the triazole, carbazole, and acetamide moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbazole’s ethyl group (δ 1.4–1.6 ppm for CH₃, δ 4.3–4.5 ppm for CH₂) .
  • X-ray crystallography: Resolves bond lengths/angles (e.g., S–C bond ~1.75 Å in sulfanyl bridges) and confirms stereoelectronic effects .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .

Q. How is the anti-exudative activity of this compound evaluated preclinically?

  • Anti-exudative activity (AEA) is assessed using carrageenan-induced rat paw edema models. The compound is administered at 10 mg/kg (intraperitoneal), and edema reduction is measured against controls (e.g., diclofenac sodium at 8 mg/kg). Data is analyzed via ANOVA with post-hoc tests (p<0.05 significance) .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. Molecular docking into targets like cyclooxygenase-2 (COX-2) identifies key interactions (e.g., hydrogen bonding with the triazole’s amino group). ICReDD’s quantum chemical reaction path searches optimize synthetic routes .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Contradictions may arise from variations in assay protocols (e.g., cell lines, dosage). Meta-analysis of multiple datasets (e.g., AEA, cytotoxicity) using multivariate regression identifies confounding variables. For example, substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) significantly alter COX-2 inhibition .

Q. How are intermediates like 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol characterized for purity?

  • HPLC-UV/ELSD: Quantifies intermediates (≥98% purity) using C18 columns and acetonitrile/water gradients.
  • Thermogravimetric analysis (TGA): Confirms thermal stability (decomposition >200°C).
  • Elemental analysis: Validates C, H, N, S content within ±0.4% of theoretical values .

Q. What methodologies assess the compound’s pharmacokinetics and metabolic stability?

  • In vitro microsomal assays: Human liver microsomes (HLM) quantify metabolic half-life (t₁/₂) using LC-MS/MS. Cytochrome P450 inhibition is tested via fluorogenic substrates.
  • Plasma protein binding: Equilibrium dialysis measures free fraction (e.g., >90% bound to albumin) .

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